N-{5-methyl-5H,6H,7H-pyrrolo[1,2-b][1,2,4]triazol-7-ylidene}hydroxylamine
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Overview
Description
N-{5-methyl-5H,6H,7H-pyrrolo[1,2-b][1,2,4]triazol-7-ylidene}hydroxylamine is a complex organic compound with a unique structure that includes a pyrrolo[1,2-b][1,2,4]triazole ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{5-methyl-5H,6H,7H-pyrrolo[1,2-b][1,2,4]triazol-7-ylidene}hydroxylamine typically involves the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of specific catalysts and solvents to facilitate the formation of the desired ring structure. Detailed synthetic routes and reaction conditions are typically proprietary and may vary depending on the desired purity and yield of the final product .
Industrial Production Methods
Industrial production methods for this compound are designed to maximize efficiency and scalability. These methods often involve the use of large-scale reactors and continuous flow systems to ensure consistent quality and high throughput. The specific details of these methods are often closely guarded trade secrets .
Chemical Reactions Analysis
Types of Reactions
N-{5-methyl-5H,6H,7H-pyrrolo[1,2-b][1,2,4]triazol-7-ylidene}hydroxylamine can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives .
Scientific Research Applications
N-{5-methyl-5H,6H,7H-pyrrolo[1,2-b][1,2,4]triazol-7-ylidene}hydroxylamine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for various diseases.
Industry: The compound is used in the development of new materials and as a catalyst in certain industrial processes .
Mechanism of Action
The mechanism of action of N-{5-methyl-5H,6H,7H-pyrrolo[1,2-b][1,2,4]triazol-7-ylidene}hydroxylamine involves its interaction with specific molecular targets within cells. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved are subjects of ongoing research .
Biological Activity
N-{5-methyl-5H,6H,7H-pyrrolo[1,2-b][1,2,4]triazol-7-ylidene}hydroxylamine is a complex organic compound with significant potential in medicinal chemistry. The unique structure of this compound suggests various biological activities that are currently under investigation. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
The chemical formula for this compound is C6H8N4O with a molecular weight of 152.15 g/mol. Its structural characteristics include a pyrrolo[1,2-b][1,2,4]triazole ring system which is known for its diverse biological activities.
Property | Value |
---|---|
Molecular Formula | C6H8N4O |
Molecular Weight | 152.15 g/mol |
IUPAC Name | N-(5-methyl-5,6-dihydropyrrolo[1,2-b][1,2,4]triazol-7-ylidene)hydroxylamine |
InChI Key | PGHGAYXWAOUAGO-UHFFFAOYSA-N |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. Preliminary studies suggest that it may modulate various biochemical pathways by acting as an inhibitor of key enzymes involved in cell proliferation and survival.
Pharmacological Activities
Research indicates that compounds related to the pyrrolo-triazole class exhibit a range of pharmacological activities:
- Antitumor Activity : Some derivatives have shown promising results in inhibiting cancer cell lines by targeting specific kinases involved in tumor growth and metastasis.
- Anti-inflammatory Effects : The compound may exert anti-inflammatory properties by inhibiting pro-inflammatory cytokines.
- Antimicrobial Properties : Initial studies suggest potential antimicrobial activity against various pathogens.
Case Studies and Research Findings
- Antitumor Studies : A study evaluated the effects of pyrrolo-triazole derivatives on cancer cell lines. The results indicated that certain derivatives demonstrated IC50 values in the low nanomolar range against specific cancer types .
- Kinase Inhibition : Research focusing on small molecule kinase inhibitors has highlighted the potential of pyrrolo-triazole derivatives in selectively inhibiting kinases associated with cancer progression .
- In Vitro Assays : Several in vitro assays have confirmed the compound's ability to inhibit dihydroorotate dehydrogenase (DHODH), which is crucial for pyrimidine biosynthesis in rapidly dividing cells .
Properties
Molecular Formula |
C6H8N4O |
---|---|
Molecular Weight |
152.15 g/mol |
IUPAC Name |
N-(5-methyl-5,6-dihydropyrrolo[1,2-b][1,2,4]triazol-7-ylidene)hydroxylamine |
InChI |
InChI=1S/C6H8N4O/c1-4-2-5(9-11)6-7-3-8-10(4)6/h3-4,11H,2H2,1H3 |
InChI Key |
PGHGAYXWAOUAGO-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(=NO)C2=NC=NN12 |
Origin of Product |
United States |
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